6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with nitro and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline typically involves the cyclization and condensation of appropriate precursors. One common method involves the reaction of 2,3-diaminoquinoxaline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazolyl groups may also contribute to the compound’s ability to bind to enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(1,3-thiazol-2-yl)quinoxaline: Lacks the nitro group, which may result in different biological activities.
6-Amino-2,3-bis(1,3-thiazol-2-yl)quinoxaline: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
6-Nitroquinoxaline: Lacks the thiazolyl groups, which may affect its chemical and biological properties.
Uniqueness
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline is unique due to the presence of both nitro and thiazolyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
832080-70-3 |
---|---|
Molecular Formula |
C14H7N5O2S2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[6-nitro-3-(1,3-thiazol-2-yl)quinoxalin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C14H7N5O2S2/c20-19(21)8-1-2-9-10(7-8)18-12(14-16-4-6-23-14)11(17-9)13-15-3-5-22-13/h1-7H |
InChI Key |
ZCPPQZYIPHTCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)C3=NC=CS3)C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.